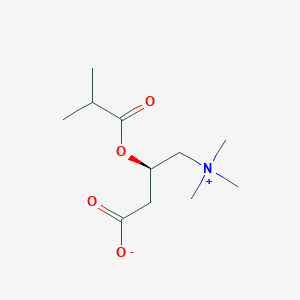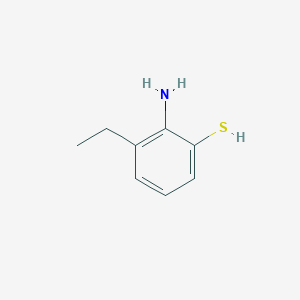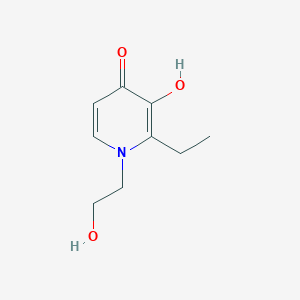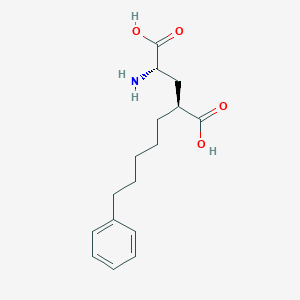
5-Phenylpentylglutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpentylglutamic acid, also known as LY404187, is a drug that belongs to the class of metabotropic glutamate receptor (mGluR) agonists. It has been found to have a potential therapeutic effect on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
5-Phenylpentylglutamic acid acts as an agonist of the mGluR group II and III receptors. These receptors are involved in the regulation of glutamate neurotransmission in the brain. Activation of these receptors results in the inhibition of glutamate release, which has been implicated in the pathogenesis of various neurological disorders.
生化学的および生理学的効果
5-Phenylpentylglutamic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase the levels of cAMP response element-binding protein (CREB), a protein that is involved in the regulation of gene expression in neurons.
実験室実験の利点と制限
One of the advantages of using 5-Phenylpentylglutamic acid in lab experiments is that it has a high affinity for the mGluR group II and III receptors, making it a potent agonist. However, one of the limitations of using 5-Phenylpentylglutamic acid is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 5-Phenylpentylglutamic acid. One area of research is to further explore its potential as a treatment for neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to investigate the potential of 5-Phenylpentylglutamic acid as a tool for studying the mGluR group II and III receptors and their role in neurotransmission. Finally, there is a need for further research to optimize the synthesis of 5-Phenylpentylglutamic acid and to develop more water-soluble derivatives that can be used in a wider range of experimental settings.
合成法
The synthesis of 5-Phenylpentylglutamic acid involves a multi-step process that includes the condensation of glutamic acid with 1-phenylpentan-1-one, followed by the reduction of the resulting ketone to the corresponding alcohol, and the protection of the amino group with a Boc group. The Boc-protected amino alcohol is then coupled with tert-butyl 2-(bromomethyl)benzoate in the presence of a base. The final step involves the removal of the Boc group with trifluoroacetic acid, resulting in the formation of 5-Phenylpentylglutamic acid.
科学的研究の応用
5-Phenylpentylglutamic acid has been extensively studied for its potential therapeutic effects on neurological disorders. It has been found to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease and has shown potential as a treatment for Parkinson's disease. It has also been found to have an antipsychotic effect in animal models of schizophrenia.
特性
CAS番号 |
129414-04-6 |
|---|---|
製品名 |
5-Phenylpentylglutamic acid |
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC名 |
(2S,4S)-2-amino-4-(5-phenylpentyl)pentanedioic acid |
InChI |
InChI=1S/C16H23NO4/c17-14(16(20)21)11-13(15(18)19)10-6-2-5-9-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11,17H2,(H,18,19)(H,20,21)/t13-,14-/m0/s1 |
InChIキー |
JTGPMTSLXWRDMT-KBPBESRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CCCCCC(CC(C(=O)O)N)C(=O)O |
同義語 |
4(R)-5-phenylpentyl-glutamic acid 4(S)-5-phenylpentyl-glutamic acid 5-phenylpentyl-Glu 5-phenylpentylglutamic acid 5-phenylpentylglutamic acid, (L-erythro)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



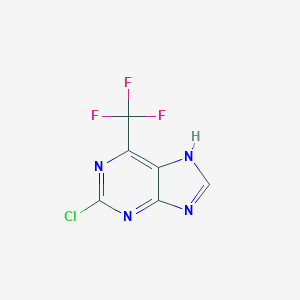
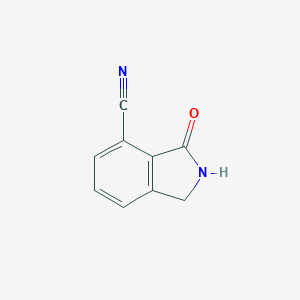
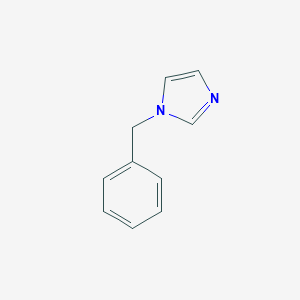
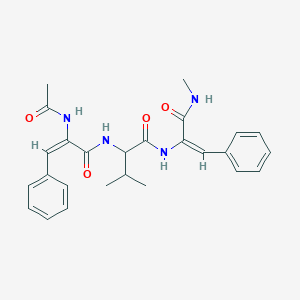
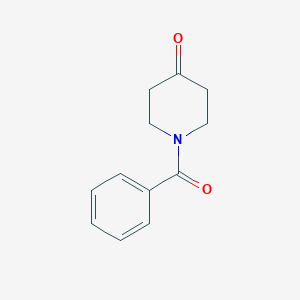
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
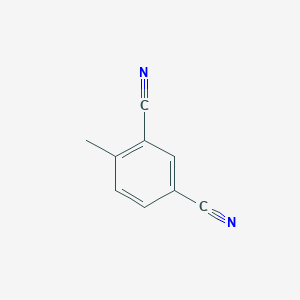
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)
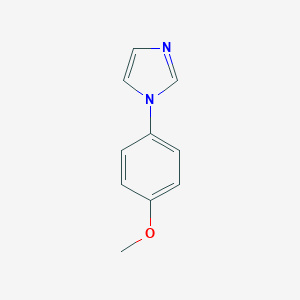

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
